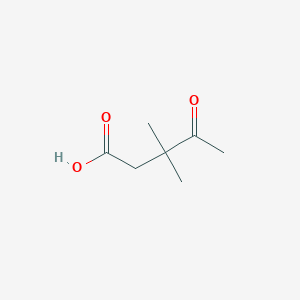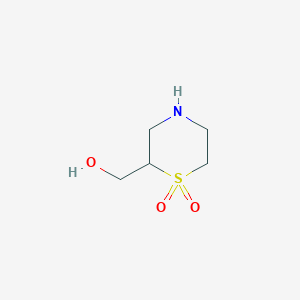
3,3-dimethyl-4-oxopentanoic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4-oxopentanoic acid can be achieved through various methods. One common approach involves the oxidation of 3,3-dimethyl-1-butanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 3,3-dimethyl-4-oxopentanenitrile using a strong acid like hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of 3,3-dimethyl-1-butanol using a metal catalyst such as palladium or platinum. This method offers high yields and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form this compound derivatives.
Reduction: Reduction of the ketone group can yield 3,3-dimethyl-4-hydroxypentanoic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols, amines, and other nucleophiles in the presence of a catalyst or activating agent.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 3,3-dimethyl-4-hydroxypentanoic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-4-oxopentanoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: This compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-4-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical processes, influencing cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-4-oxopentanoic acid: Similar in structure but with one less methyl group.
4-oxopentanoic acid: Lacks the two methyl groups at the 3-position.
3,3-dimethyl-4-hydroxypentanoic acid: A reduced form of 3,3-dimethyl-4-oxopentanoic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(2,3)4-6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSRPKZLWVLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357013 | |
| Record name | 3,3-dimethyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23461-67-8 | |
| Record name | 3,3-dimethyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)





![1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate](/img/structure/B6598606.png)
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
![Benzo[d]isothiazole-4-carbaldehyde](/img/structure/B6598630.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)

![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)
